![molecular formula C11H11FN2OS B12903854 3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 883724-35-4](/img/structure/B12903854.png)
3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a thioxo group and a fluorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 3-fluorobenzylamine with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学研究应用
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thioxo group can participate in redox reactions or act as a nucleophile.
相似化合物的比较
Similar Compounds
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure with a fluorine atom at the para position.
3-(3-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a chlorine atom instead of fluorine.
3-(3-Methylbenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
属性
CAS 编号 |
883724-35-4 |
|---|---|
分子式 |
C11H11FN2OS |
分子量 |
238.28 g/mol |
IUPAC 名称 |
3-[(3-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(6-9)7-14-10(15)4-5-13-11(14)16/h1-3,6H,4-5,7H2,(H,13,16) |
InChI 键 |
LOLCRAXWLUGTPK-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=S)N(C1=O)CC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


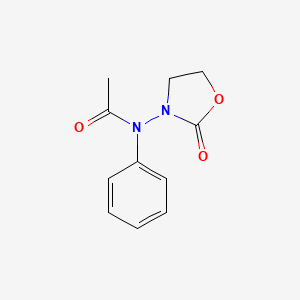
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
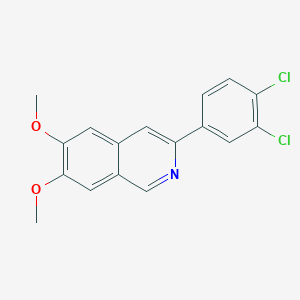



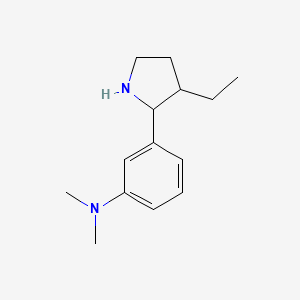
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

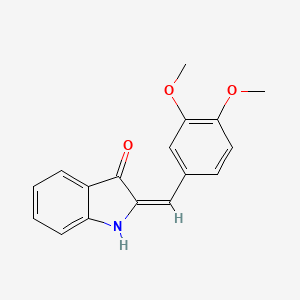
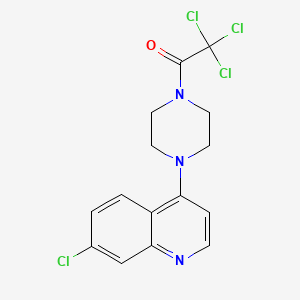
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)

![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
